molecular formula C13H18 B1452586 2-Methyl-5-(3-methylphenyl)-1-pentene CAS No. 1143461-41-9

2-Methyl-5-(3-methylphenyl)-1-pentene

Cat. No. B1452586
CAS RN: 1143461-41-9
M. Wt: 174.28 g/mol
InChI Key: HFLBXBFNYRAEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. Retrosynthetic analysis is a common technique used in planning organic syntheses .

Scientific Research Applications

Medicinal Chemistry: Antiviral and Antimicrobial Agents

The indole nucleus, which is structurally similar to 2-Methyl-5-(3-methylphenyl)-1-pentene, has been found in many synthetic drug molecules. Indole derivatives exhibit a range of biological activities, including antiviral and antimicrobial properties . These compounds can bind with high affinity to multiple receptors, making them valuable for developing new therapeutic agents.

Agriculture: Plant Growth Regulators

In agriculture, indole derivatives like Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, play a crucial role. They are involved in regulating plant growth and development. The structural similarity of 2-Methyl-5-(3-methylphenyl)-1-pentene to indole suggests potential applications in synthesizing analogs that could act as plant growth regulators .

Materials Science: Advanced Polymer Synthesis

Compounds with a structure related to 2-Methyl-5-(3-methylphenyl)-1-pentene have been used in the synthesis of advanced polymers. For instance, naphthyridines, which share a similar heterocyclic nature, find use as components in light-emitting diodes and dye-sensitized solar cells due to their photochemical properties .

Environmental Science: Eco-Friendly Solvents

The development of eco-friendly solvents is crucial for reducing environmental impact. Oxazole compounds, which are structurally related to 2-Methyl-5-(3-methylphenyl)-1-pentene, have been synthesized through iodine (III)-mediated reactions and are considered versatile building blocks in organic synthesis with potential environmental applications .

Food Industry: Flavor and Fragrance Compounds

Monoterpenes and their derivatives, which include structures similar to 2-Methyl-5-(3-methylphenyl)-1-pentene, are widely used in the food industry for their flavor and fragrance properties. They are found in essential oils and have been studied for their potential as natural additives .

Energy Production: Organic Photovoltaic Materials

In the field of energy production, the synthesis of compounds like 2-methyl-5-ethylpyridine from precursors structurally related to 2-Methyl-5-(3-methylphenyl)-1-pentene has been explored. These compounds are intermediates in the production of materials for organic photovoltaic cells, highlighting the potential of 2-Methyl-5-(3-methylphenyl)-1-pentene in renewable energy technologies .

properties

IUPAC Name

1-methyl-3-(4-methylpent-4-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-11(2)6-4-8-13-9-5-7-12(3)10-13/h5,7,9-10H,1,4,6,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLBXBFNYRAEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251084
Record name Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(3-methylphenyl)-1-pentene

CAS RN

1143461-41-9
Record name Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(3-methylphenyl)-1-pentene
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(3-methylphenyl)-1-pentene
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(3-methylphenyl)-1-pentene
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(3-methylphenyl)-1-pentene
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(3-methylphenyl)-1-pentene
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(3-methylphenyl)-1-pentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.